molecular formula C15H23N3O B8638974 1-(2-Morpholinoethyl)-1,2,3,4-tetrahydroquinolin-6-amine

1-(2-Morpholinoethyl)-1,2,3,4-tetrahydroquinolin-6-amine

Cat. No.: B8638974
M. Wt: 261.36 g/mol
InChI Key: NBIDSLDRMSGZSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Morpholinoethyl)-1,2,3,4-tetrahydroquinolin-6-amine is a useful research compound. Its molecular formula is C15H23N3O and its molecular weight is 261.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

1-(2-morpholin-4-ylethyl)-3,4-dihydro-2H-quinolin-6-amine

InChI

InChI=1S/C15H23N3O/c16-14-3-4-15-13(12-14)2-1-5-18(15)7-6-17-8-10-19-11-9-17/h3-4,12H,1-2,5-11,16H2

InChI Key

NBIDSLDRMSGZSO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)N)N(C1)CCN3CCOCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of compound 3 (0.800 g, 2.905 mmol) in THF (25 mL) was stirred at 0° C. and was treated with solid lithium aluminum hydride (0.4352 g, 11.62 mmol). The mixture was brought to room temperature at which point it was heated to reflux for 1 hour. The reaction was quenched with H2O (1 mL), 3N NaOH solution (1 mL) and an additional aliquot of H2O (1 mL). The solution was filtered over celite and was rinsed with diethyl ether. The concentrated crude product was subject to flash chromatography on silica gel 5% 2M NH3 methanol/CH2Cl2, which resulted in a dark brown viscous liquid, compound 4 (0.27 g, 36%).
Name
compound 3
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.4352 g
Type
reactant
Reaction Step Two
Yield
36%

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